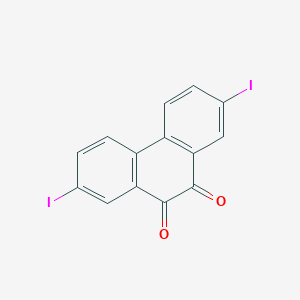

2,7-Diiodophenanthrene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-diiodophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEXTLBWOUQIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343666 | |

| Record name | 2,7-diiodophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16218-32-9 | |

| Record name | 2,7-diiodophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of 2,7-Diiodophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed methodology for the synthesis and characterization of 2,7-Diiodophenanthrene-9,10-dione, a molecule of interest for its potential applications in materials science and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document provides a scientifically grounded, hypothetical approach based on established chemical principles and analogous reactions reported for similar halogenated phenanthrenequinones.

Introduction

This compound is an aromatic dione featuring a phenanthrene core functionalized with two iodine atoms. Its chemical formula is C₁₄H₆I₂O₂ and it has a molecular weight of approximately 460.01 g/mol .[1][2] The rigid, planar structure and the presence of electron-withdrawing iodine atoms are expected to confer unique electronic and photophysical properties to the molecule, making it a valuable building block for the synthesis of novel organic semiconductors, fluorescent probes, and potentially, pharmacologically active agents. The CAS number for this compound is 16218-32-9.[1]

This guide details a proposed synthetic route starting from the commercially available 9,10-phenanthrenequinone. It further describes the essential analytical techniques required for the comprehensive characterization and verification of the synthesized product.

Proposed Synthesis

The proposed synthesis of this compound is based on the electrophilic iodination of 9,10-phenanthrenequinone. This approach is analogous to the reported synthesis of 2,7-dibromophenanthrene-9,10-dione, which utilizes N-bromosuccinimide in the presence of a strong acid.[3][4]

Reaction Scheme

Caption: Proposed reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

9,10-Phenanthrenequinone (starting material)

-

N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent (e.g., periodic acid)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

-

Suitable organic solvent for purification (e.g., ethyl acetate, chloroform)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 9,10-phenanthrenequinone in a minimal amount of concentrated sulfuric acid under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add N-Iodosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The use of a slight excess of the iodinating agent is recommended to ensure complete di-iodination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (monitoring by TLC is recommended to determine reaction completion).

-

Upon completion, carefully quench the reaction by pouring the mixture over a beaker of crushed ice with constant stirring.

-

The precipitated solid product should be collected by vacuum filtration.

-

Wash the crude product thoroughly with deionized water until the filtrate is neutral to pH paper.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization

A comprehensive characterization of the final product is crucial to confirm its identity, purity, and structure. The following techniques are recommended:

Physical Properties

A summary of expected and known physical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₆I₂O₂ |

| Molecular Weight | 460.01 g/mol |

| Appearance | Expected to be a colored solid |

| Melting Point | To be determined experimentally |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7-9 ppm). Due to the symmetry of the 2,7-disubstituted phenanthrene core, a simplified set of signals corresponding to the aromatic protons is anticipated.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbons are expected to resonate at a characteristic downfield shift (around 180 ppm). The number of distinct signals will confirm the symmetry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C=O stretching of the dione group in the range of 1650-1700 cm⁻¹.

-

C=C stretching of the aromatic rings in the region of 1400-1600 cm⁻¹.

-

C-H stretching of the aromatic protons around 3000-3100 cm⁻¹.

-

C-I stretching vibrations at lower frequencies.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) corresponding to the calculated exact mass of C₁₄H₆I₂O₂.[1]

Workflow for Synthesis and Characterization

References

An In-depth Technical Guide to 2,7-Diiodophenanthrene-9,10-dione: Properties, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,7-Diiodophenanthrene-9,10-dione. It includes a summary of available data, a plausible experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development based on the activities of structurally related compounds.

Core Properties of this compound

This compound is a halogenated aromatic dione. The presence of iodine atoms and the phenanthrenequinone core suggests potential for interesting chemical reactivity and biological activity. Below is a summary of its known and predicted properties.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₆I₂O₂ | PubChem[1] |

| Molecular Weight | 460.01 g/mol | PubChem[1], ChemicalBook[2] |

| CAS Number | 16218-32-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Melting Point | 309-310 °C | ChemicalBook[2] |

| Boiling Point | 547.1 ± 43.0 °C (Predicted) | ChemicalBook[2] |

| Density | 2.263 g/cm³ (Predicted) | ChemicalBook[2] |

| Solubility | Data not available | |

| Appearance | Data not available | |

| InChI | InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | PubChem[1] |

| InChIKey | FJEXTLBWOUQIBN-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | PubChem[1] |

Spectral Data

-

Mass Spectrometry : Major peaks observed at m/z values of 150, 203, and 432.[1]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible method can be adapted from the synthesis of the analogous 2,7-dibromophenanthrene-9,10-dione. The following is a representative experimental protocol.

Synthesis of this compound (Proposed)

This procedure is adapted from the synthesis of 2,7-dibromophenanthrene-9,10-dione and should be optimized for the specific substrate.

Materials:

-

Phenanthrene-9,10-dione

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid

-

Ice

-

Water

-

Ethyl acetate

Procedure:

-

In a dry reaction vessel protected from light, dissolve phenanthrene-9,10-dione in concentrated sulfuric acid under an inert atmosphere (e.g., nitrogen).

-

Slowly add N-iodosuccinimide (a slight excess, e.g., 2.1 equivalents) to the stirring solution.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice water.

-

A precipitate should form. Collect the solid product by vacuum filtration.

-

Wash the crude product thoroughly with water to remove any remaining acid.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethyl acetate or glacial acetic acid).

-

Dry the purified product under vacuum to yield this compound.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Development

Direct biological studies of this compound are not widely reported. However, the phenanthrene scaffold is present in numerous natural products with significant biological activities. Derivatives of 9,10-dihydrophenanthrenes and phenanthrenes have shown promising cytotoxic, antimicrobial, and anti-inflammatory effects.

The introduction of iodine atoms can modulate a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, which can be critical for drug-target interactions.

Hypothetical Signaling Pathway Involvement

Given the cytotoxic activities of similar phenanthrene derivatives against various cancer cell lines, a potential mechanism of action could involve the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway.

Caption: Hypothetical signaling pathway for the cytotoxic effects of this compound.

Disclaimer: The experimental protocol and the signaling pathway are proposed based on analogous compounds and require experimental validation. The information provided in this guide is for research and informational purposes only.

References

2,7-Diiodophenanthrene-9,10-dione CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers

The fundamental identifiers for 2,7-Diiodophenanthrene-9,10-dione are crucial for accurate identification and sourcing of the compound. These are summarized in the table below.

| Identifier Type | Value |

| CAS Number | 16218-32-9[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₄H₆I₂O₂[1] |

| Molecular Weight | 460.01 g/mol [2] |

| InChI | InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H[1] |

| InChIKey | FJEXTLBWOUQIBN-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I[1] |

| PubChem CID | 591321[1] |

Synthesis and Applications: A Note on Available Data

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible scientific literature. However, general synthetic strategies for halogenated phenanthrene-9,10-diones can be inferred from procedures reported for analogous compounds such as 2,7-Dibromophenanthrene-9,10-dione. These methods often involve the direct halogenation of the parent phenanthrene-9,10-dione.

The applications of this compound are not as widely reported as its bromo- and chloro- counterparts, which are utilized in materials science, particularly in the synthesis of organic semiconductors for applications like Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The diiodo- derivative could potentially serve as a valuable intermediate in cross-coupling reactions for the synthesis of more complex organic electronic materials, owing to the higher reactivity of the carbon-iodine bond.

Logical Relationship: Halogenated Phenanthrenequinones in Organic Electronics

The following diagram illustrates the general logical workflow for the application of halogenated phenanthrenequinones, such as this compound, in the development of organic electronic materials.

Caption: General workflow for the utilization of dihalogenated phenanthrene-9,10-diones in organic electronics.

Further research is required to fully elucidate the specific properties and potential applications of this compound. This guide provides the foundational information necessary for researchers to embark on such investigations.

References

molecular structure and formula of 2,7-Diiodophenanthrene-9,10-dione

This technical guide provides a comprehensive overview of the molecular structure, formula, and potential synthesis of 2,7-Diiodophenanthrene-9,10-dione. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its properties and potential applications based on related compounds.

Molecular Structure and Properties

This compound is a halogenated derivative of phenanthrene-9,10-dione. Its core structure consists of a phenanthrenequinone framework with two iodine atoms substituted at the 2 and 7 positions.

Molecular Formula: C₁₄H₆I₂O₂[1]

Structure:

Image Source: PubChem CID 591321

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that much of the available data is computed, as experimental data for this specific compound is limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Weight | 460.00 g/mol | PubChem[1] |

| Exact Mass | 459.84572 Da | PubChem[1] |

| CAS Number | 16218-32-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Proposed Synthesis Protocol

Proposed Reaction:

Phenanthrene-9,10-dione + I₂/Oxidizing Agent → this compound

Detailed Proposed Methodology:

-

Materials:

-

Phenanthrene-9,10-dione

-

Iodine (I₂)

-

An oxidizing agent (e.g., periodic acid, nitric acid)

-

Concentrated sulfuric acid (as a solvent and catalyst)

-

Deionized water

-

Appropriate organic solvent for purification (e.g., ethanol, acetic acid)

-

-

Procedure:

-

In a fume hood, dissolve phenanthrene-9,10-dione in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add elemental iodine to the solution.

-

Slowly add the oxidizing agent to the reaction mixture. The choice of oxidizing agent is crucial for the in-situ generation of the electrophilic iodine species.

-

Stir the reaction mixture at room temperature for a specified period. The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable organic solvent.

-

-

Note: This is a proposed protocol based on analogous reactions. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require experimental optimization.

Potential Applications in Drug Development

Phenanthrene-9,10-dione and its derivatives have been the subject of extensive research in medicinal chemistry due to their wide range of biological activities.[3] While direct biological studies on this compound are scarce, the known activities of related compounds suggest its potential as a scaffold for the development of new therapeutic agents.

Anticancer Potential:

Numerous derivatives of phenanthrene-9,10-dione have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species. The introduction of iodine atoms at the 2 and 7 positions could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its anticancer activity and selectivity.

Other Potential Biological Activities:

Derivatives of the parent compound have also been investigated for other therapeutic applications, including as:

-

Antimicrobial agents

-

Antiviral agents

-

Enzyme inhibitors

The presence of iodine atoms could also make this compound a candidate for applications in bioimaging, such as in X-ray contrast agents or as a heavy-atom derivative for protein crystallography.

Workflow and Logical Relationships

The following diagram illustrates the proposed synthesis workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

References

- 1. This compound | C14H6I2O2 | CID 591321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]

- 3. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of 2,7-Diiodophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2,7-Diiodophenanthrene-9,10-dione, a halogenated derivative of the polycyclic aromatic quinone, phenanthrene-9,10-dione. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a predictive analysis based on the known spectroscopic properties of the parent compound and the influence of iodo-substituents on aromatic systems.

Introduction

This compound is a member of the phenanthrenequinone family, which are known for their applications in organic synthesis, materials science, and as potential biologically active agents. Spectroscopic analysis is crucial for the characterization and quality control of such compounds. This guide outlines the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Predicted Spectroscopic Data

The introduction of two iodine atoms at the 2 and 7 positions of the phenanthrene-9,10-dione core is expected to significantly influence its spectroscopic properties. The following tables summarize the predicted data based on established principles of spectroscopy and data from related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | 7.5 - 8.5 | The aromatic protons are expected to resonate in the typical downfield region for polycyclic aromatic compounds. The electron-withdrawing nature of the iodine atoms and the quinone carbonyls will deshield the protons. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. |

| ¹³C NMR | 120 - 140 (Aromatic) | The aromatic carbons will show signals in this range. The carbons directly bonded to iodine (C-2 and C-7) are expected to be significantly shielded due to the heavy atom effect of iodine. |

| 90 - 100 (C-I) | Carbons attached to iodine typically experience a strong upfield shift. | |

| ~180 (C=O) | The carbonyl carbons of the quinone moiety are expected to resonate at a characteristic downfield position. |

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Quinone) | 1670 - 1690 | Symmetric and asymmetric stretching |

| C=C (Aromatic) | 1550 - 1600 | Ring stretching |

| C-H (Aromatic) | 3050 - 3100 | Stretching |

| C-I | 500 - 600 | Stretching |

Table 3: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) | Solvent |

| π → π | 250 - 280 | Common organic solvents (e.g., ethanol, acetonitrile) |

| n → π | 380 - 450 | Common organic solvents (e.g., ethanol, acetonitrile) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

3.1. NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a sufficient number of scans would be collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans would be necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2. IR Spectroscopy

The infrared spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

3.3. UV-Vis Spectroscopy

A dilute solution of this compound would be prepared in a UV-transparent solvent such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0. The UV-Vis absorption spectrum would be recorded using a dual-beam spectrophotometer, typically in the range of 200-800 nm, using the pure solvent as a reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. The expected NMR, IR, and UV-Vis data, along with standardized experimental protocols, offer a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds. Experimental verification of these predictions will be essential for a complete understanding of the molecule's properties.

An In-depth Technical Guide to the Electrochemical Properties of 2,7-Diiodophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 2,7-Diiodophenanthrene-9,10-dione. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates likely behaviors and provides detailed experimental protocols based on studies of closely related phenanthrenequinone analogues. This guide is intended to equip researchers with the foundational knowledge and methodologies required to investigate the electrochemical characteristics of this and similar molecules.

Introduction to Phenanthrenequinones

Phenanthrene-9,10-diones, often referred to as phenanthrenequinones, are a class of organic molecules characterized by a phenanthrene core with two ketone groups at the 9 and 10 positions. These compounds are known for their rich redox chemistry, which makes them interesting for a variety of applications, including as intermediates in the synthesis of semiconducting materials, in the development of redox-active polymers, and as potential components in organic electronics. The introduction of halogen substituents, such as iodine at the 2 and 7 positions, is expected to significantly modulate the electronic and, consequently, the electrochemical properties of the parent molecule.

Predicted Electrochemical Behavior of this compound

The electrochemical behavior of quinones is typically characterized by reversible two-electron, two-proton reduction processes. In the case of this compound, the quinone moiety is expected to undergo reduction to the corresponding hydroquinone. The presence of electron-withdrawing iodine atoms is anticipated to shift the reduction potentials to more positive values compared to the unsubstituted phenanthrene-9,10-dione, making the diiodo- derivative a better electron acceptor.

Table 1: Illustrative Electrochemical Data of Substituted Phenanthrene-9,10-diones

| Compound | E°' (V vs. reference) | Measurement Conditions | Source |

| 3,6-Diferrocenyl-9,10-phenanthrenedione | (Fc/Fc+ redox events between -0.130 and +0.160) | Anhydrous dichloromethane with 0.1 M [NnBu4][B(C6F5)4] as supporting electrolyte. | [1] |

| 2,7-Dibromophenanthrene-9,10-dione | LUMO = -4.44 eV (related to reduction potential) | Theoretical calculation. |

Note: The data presented for analogous compounds is for illustrative purposes. Actual values for this compound will need to be determined experimentally.

Key Experimental Protocols

To facilitate the investigation of the electrochemical properties of this compound, the following detailed experimental protocols for cyclic voltammetry are provided. These are based on standard procedures for the analysis of quinone derivatives.

Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE)

-

Counter Electrode: Platinum wire or mesh

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode such as Ag/AgNO3.

-

Solvent: Anhydrous dichloromethane (CH2Cl2) or acetonitrile (CH3CN). The choice of solvent is critical and should be one in which the analyte and supporting electrolyte are soluble and which has a large potential window.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is essential to ensure the conductivity of the solution.

-

Analyte: this compound of high purity.

Sample Preparation

-

Prepare a stock solution of the analyte (e.g., 1 mM) in the chosen solvent.

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M).

-

The final analyte solution for the electrochemical measurement is prepared by adding a known volume of the stock solution to the electrolyte solution.

Electrochemical Measurement (Cyclic Voltammetry)

-

Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing the analyte solution.

-

Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Instrument Setup: Connect the electrodes to a potentiostat. Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate (a typical starting scan rate is 100 mV/s).

-

Data Acquisition: Run the cyclic voltammetry scan and record the resulting voltammogram (a plot of current vs. potential).

-

Data Analysis: From the voltammogram, determine the peak potentials (anodic and cathodic) and peak currents. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as the average of the anodic and cathodic peak potentials.

Visualizing Electrochemical Processes

Diagrams are crucial for understanding the complex relationships in electrochemical systems. Below are Graphviz diagrams illustrating the general redox pathway of a phenanthrenequinone and a typical experimental workflow.

Caption: General redox pathway of a phenanthrenequinone.

Caption: Experimental workflow for cyclic voltammetry.

Conclusion

While direct experimental data on the electrochemical properties of this compound remains to be published, this guide provides a solid foundation for its investigation. By leveraging the knowledge of related phenanthrenequinone compounds and employing the detailed experimental protocols outlined herein, researchers can effectively characterize its redox behavior. The anticipated electron-accepting nature of this molecule, enhanced by the diiodo-substitution, makes it a compelling target for further study in materials science and drug development. The provided workflows and diagrams serve as a practical starting point for designing and interpreting electrochemical experiments.

References

Solubility Profile of 2,7-Diiodophenanthrene-9,10-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,7-Diiodophenanthrene-9,10-dione, a halogenated derivative of phenanthrenequinone. Due to the limited availability of direct quantitative solubility data for this specific compound, this document focuses on providing a comprehensive understanding of its expected solubility behavior based on structurally related compounds, alongside detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and drug development who are working with or considering the use of this compound.

Introduction to this compound

This compound belongs to the class of polycyclic aromatic hydrocarbons, specifically a derivative of phenanthrene-9,10-dione (also known as phenanthrenequinone). The introduction of iodine atoms at the 2 and 7 positions significantly influences its molecular properties, including its electronic characteristics, crystal packing, and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and as a potential scaffold in drug design.

Predicted Solubility and Data on Analogous Compounds

Generally, phenanthrene and its derivatives are nonpolar and thus exhibit better solubility in nonpolar and aromatic organic solvents. The presence of the polar dione functionality in phenanthrenequinone slightly increases its polarity, but it remains a sparingly soluble compound in many common solvents. The halogenation at the 2 and 7 positions with bulky iodine atoms is expected to further decrease its solubility due to increased molecular weight and stronger intermolecular interactions in the solid state.

The following table summarizes the available qualitative and quantitative solubility data for phenanthrene and phenanthrenequinone in various organic solvents. This information serves as a useful proxy for estimating the solubility behavior of this compound. Researchers should anticipate that the diiodo- derivative will likely exhibit lower solubility than the parent compounds in most solvents.

| Solvent | Phenanthrene | Phenanthrene-9,10-dione (Phenanthrenequinone) |

| Non-Polar Aromatic Solvents | ||

| Benzene | Soluble (1 g in 2 mL)[1] | Soluble[2] |

| Toluene | Soluble (1 g in 2.4 mL)[1] | - |

| Chlorinated Solvents | ||

| Carbon Tetrachloride | Soluble (1 g in 2.4 mL)[1] | - |

| Ethers | ||

| Diethyl Ether | Soluble (1 g in 3.3 mL)[1] | Soluble[2] |

| Polar Aprotic Solvents | ||

| Acetone | Soluble[1] | - |

| Alcohols | ||

| Ethanol (95%) | 1 g in 60 mL (cold), 1 g in 10 mL (boiling)[1] | 1 mg/mL[2] |

| Other Solvents | ||

| Carbon Disulfide | Soluble (1 g in 1 mL)[1] | - |

| Glacial Acetic Acid | Soluble[1] | Soluble[2] |

| Water | Insoluble | Slightly soluble (7.5 mg/L)[3] |

Experimental Protocol for Solubility Determination

For a compound with unknown solubility like this compound, a standardized experimental protocol is essential for obtaining reliable and reproducible data. The following section details a robust methodology based on the widely accepted shake-flask method.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any suspended solid particles, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a syringe filter into a clean vial. This step is critical to ensure that only the dissolved solid is analyzed.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the filtered sample solution using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in standard units, such as mg/mL, g/L, or mol/L, at the specified temperature.

-

Visualization of a Representative Experimental Workflow

While a specific signaling pathway involving this compound is not established, a common experimental workflow in the study of such compounds is their synthesis. The following diagram illustrates a representative synthesis route for a closely related compound, 2,7-dibromophenanthrene-9,10-dione, starting from phenanthrenequinone. This provides a logical workflow that can be adapted for the synthesis of the diiodo- derivative.

Caption: Synthesis of 2,7-dibromophenanthrene-9,10-dione.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined, this guide provides a solid foundation for researchers by summarizing the solubility of analogous compounds and presenting a detailed experimental protocol for its determination. The provided synthesis workflow for a related compound offers a practical starting point for its preparation. It is anticipated that this compound will exhibit low solubility in polar solvents and higher solubility in non-polar aromatic and chlorinated solvents. The experimental determination of its precise solubility in a range of organic solvents is a critical next step for its effective utilization in various research and development applications.

References

crystal structure of 2,7-Diiodophenanthrene-9,10-dione and its analogs

An In-depth Technical Guide on the Crystal Structure of 2,7-Diiodophenanthrene-9,10-dione and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

Phenanthrenequinones, a class of polycyclic aromatic hydrocarbons, are of significant interest to researchers due to their unique electronic properties and biological activities. Among these, halogenated derivatives such as this compound are gaining attention for their potential applications in materials science and as probes for biological systems. This technical guide provides a comprehensive overview of the crystal structure of this compound and its close analogs, 2,7-Dibromophenanthrene-9,10-dione and 9,10-Diiodophenanthrene. Detailed experimental protocols for the synthesis and crystallization of these compounds, where available, are presented. Furthermore, this guide delves into the known biological implications of phenanthrenequinones, particularly their toxicity pathways, which is of critical relevance to drug development professionals.

Crystal Structure and Crystallographic Data

While a specific crystallographic study for this compound is not publicly available, extensive data exists for its close structural analogs. The crystallographic data for 2,7-Dibromophenanthrene-9,10-dione and 9,10-Diiodophenanthrene provide valuable insights into the expected solid-state packing and molecular geometry of the target compound. The data are summarized in the table below for comparative analysis.

| Parameter | 2,7-Dibromophenanthrene-9,10-dione[1] | 9,10-Diiodophenanthrene[2][3] |

| CCDC Number | 701642 | Not Applicable |

| Chemical Formula | C₁₄H₆Br₂O₂ | C₁₄H₈I₂ |

| Molecular Weight | 366.01 g/mol | 430.01 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 10.375(3) | 18.094(2) |

| b (Å) | 11.234(3) | 9.4557(14) |

| c (Å) | 10.278(3) | 7.4187(10) |

| α (°) | 90 | 90 |

| β (°) | 108.68(3) | 111.953(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1134.1(6) | 1177.2(3) |

| Z | 4 | 4 |

| Temperature (K) | 150 | 223 |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and crystallization of high-purity materials suitable for crystallographic analysis and biological screening. Below are established protocols for the synthesis of phenanthrene-9,10-dione and its dibromo analog, which can be adapted for the synthesis of this compound.

Synthesis of Phenanthrene-9,10-dione (Parent Compound)[4]

This procedure describes the oxidation of phenanthrene to phenanthrene-9,10-dione using chromic acid.

Materials:

-

Phenanthrene

-

Chromic acid (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bisulfite (NaHSO₃)

-

Water

-

95% Ethanol

Procedure:

-

A suspension of phenanthrene in water is prepared in a flask equipped with a stirrer and a dropping funnel.

-

Concentrated sulfuric acid is added dropwise to the suspension, inducing gentle boiling.

-

A solution of chromic acid in water is then carefully added to the reaction mixture.

-

The mixture is refluxed for 20 minutes and then cooled to room temperature.

-

The reaction mixture is poured into an equal volume of water and chilled in an ice bath.

-

The crude precipitate is collected by suction filtration and washed with cold water.

-

The precipitate is purified by trituration with boiling water, followed by treatment with a hot 40% sodium bisulfite solution.

-

The phenanthrenequinone is liberated from the bisulfite addition product by adding a saturated solution of sodium carbonate.

-

The resulting orange precipitate is collected by suction filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from 95% ethanol.

Synthesis of 2,7-Dibromophenanthrene-9,10-dione[5]

This method outlines the bromination of phenanthrene-9,10-dione.

Materials:

-

Phenanthrene-9,10-dione

-

Concentrated sulfuric acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Ethyl acetate

-

Water

Procedure:

-

Phenanthrene-9,10-dione is dissolved in concentrated sulfuric acid in a dry reaction vessel under a nitrogen atmosphere.

-

N-Bromosuccinimide is added to the mixture, and the reaction is stirred at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of water, followed by pouring the mixture into ice water.

-

The precipitated solid is collected by filtration and washed with hot water.

-

The crude product is purified by refluxing with ethyl acetate and then dried under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.

Proposed Synthesis of this compound

A plausible route to this compound would involve the direct iodination of phenanthrene-9,10-dione, analogous to the bromination procedure.

Materials:

-

Phenanthrene-9,10-dione

-

Concentrated sulfuric acid (H₂SO₄)

-

N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent (e.g., periodic acid)

-

Ethyl acetate

-

Water

Proposed Procedure:

-

Dissolve phenanthrene-9,10-dione in concentrated sulfuric acid.

-

Add N-Iodosuccinimide portion-wise and stir at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured into ice water.

-

The precipitate is collected by filtration, washed with water, and then a sodium thiosulfate solution to remove any unreacted iodine.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or toluene.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown by various methods. Slow evaporation and vapor diffusion are commonly employed techniques for small organic molecules.

General Procedure for Slow Evaporation:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., toluene, chloroform, or a mixture of solvents) at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature in a dust-free environment.

-

Cover the container with a perforated lid to allow for slow evaporation of the solvent over several days to weeks.

-

Harvest the resulting crystals and dry them under a gentle stream of inert gas.

Biological Activity and Signaling Pathways

Phenanthrene and its derivatives, including phenanthrenequinones, are known to exhibit significant biological activity, primarily related to their toxicity. For drug development professionals, understanding these mechanisms is crucial for assessing potential liabilities and for designing safer therapeutic agents.

The primary mechanism of phenanthrenequinone-induced toxicity involves the generation of Reactive Oxygen Species (ROS) through redox cycling.[4][5] This process can lead to cellular damage, including DNA damage, lipid peroxidation, and protein oxidation, ultimately triggering apoptosis (programmed cell death).[6][7]

The proposed signaling pathway for phenanthrenequinone-induced cytotoxicity is depicted below.

Caption: Proposed signaling pathway for phenanthrenequinone-induced cytotoxicity.

Experimental Workflow for Toxicity Assessment

To evaluate the cytotoxic effects of novel phenanthrenequinone analogs, a structured experimental workflow is recommended.

Caption: Experimental workflow for assessing the cytotoxicity of phenanthrenequinone analogs.

Conclusion

This technical guide provides a foundational understanding of the crystal structure, synthesis, and biological implications of this compound and its analogs. While the crystal structure of the diiodo-dione is yet to be reported, the data from its dibromo- and diiodo-phenanthrene counterparts offer a strong basis for structural prediction and further investigation. The provided synthesis protocols can be adapted for the preparation of a range of halogenated phenanthrenequinones. A clear understanding of the toxicity pathways, driven by ROS generation, is paramount for any future development of these compounds for therapeutic or material science applications. The experimental workflows outlined here provide a roadmap for researchers to systematically evaluate the properties of these intriguing molecules.

References

- 1. 2,7-Dibromophenanthrene-9,10-dione | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9,10-Diiodophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxic mechanism on phenanthrene-triggered cell apoptosis, genotoxicity, immunotoxicity and activity changes of immunity protein in Eisenia fetida: Combined analysis at cellular and molecular levels [pubmed.ncbi.nlm.nih.gov]

- 7. Decoding the biological toxicity of phenanthrene on intestinal cells of Eisenia fetida: Effects, toxicity pathways and corresponding mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of Phenanthrene-9,10-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene-9,10-dione, a polycyclic aromatic hydrocarbon, and its derivatives represent a versatile class of compounds with a growing number of applications across various scientific disciplines. Their unique electronic and structural properties make them promising candidates for drug discovery, materials science, and organic catalysis. This technical guide provides an in-depth overview of the current and potential applications of phenanthrene-9,10-dione derivatives, with a focus on their anticancer, antimicrobial, and optoelectronic properties.

Medicinal Chemistry Applications

Phenanthrene-9,10-dione derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable potential as both anticancer and antimicrobial agents.

Anticancer Activity

A substantial body of research has highlighted the cytotoxic effects of phenanthrene-9,10-dione derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Quantitative Data: Anticancer Activity of Phenanthrene-9,10-dione Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,7-dihydroxy-8-methyl-phenanthrene-4-carbaldehyde | MCF-7 (Breast) | 5.8 | [1] |

| 4,7,4′-trimethoxy-9′,10′-dihydro(1,1′-biphenanthrene)-2,2′,7′-triol (Blestriacin) | MRSA | 2-4 µg/mL (MIC) | [2] |

| 4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate | CaSki (Cervical) | 0.3 | [3] |

| Calanquinone B | A549 (Lung), PC-3 (Prostate), HCT-8 (Colon), MCF-7 (Breast), KB (Nasopharyngeal), KBVIN (Vincristine-resistant Nasopharyngeal) | < 4 µg/mL | |

| Calanquinone C | A549, PC-3, HCT-8, MCF-7, KB, KBVIN | < 4 µg/mL | |

| 1,1'-biphenanthrene-2,2',7'-triol, 4,7,4'-trimethoxy-9',10'-dihydro- | A549, PC-3, HCT-8, MCF-7, KB, KBVIN | < 4 µg/mL |

Signaling Pathways in Anticancer Activity

The anticancer activity of phenanthrene-9,10-dione derivatives is often mediated by their ability to induce apoptosis. One of the key mechanisms involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic signaling cascades.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the phenanthrene-9,10-dione derivatives for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Certain phenanthrene-9,10-dione derivatives have also demonstrated promising activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity of Phenanthrene-9,10-dione Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Blestriacin | Staphylococcus aureus (including MRSA) | 2-4 | [2] |

| Phenanthro[9,10-d]-imidazole derivative PK3 | Gram-positive bacteria | 500-2000 |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Perform a serial two-fold dilution of the phenanthrene-9,10-dione derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the phenanthrene-9,10-dione core, combined with its electronic properties, makes it an attractive building block for organic electronic materials, particularly for use in Organic Light-Emitting Diodes (OLEDs). Derivatives of phenanthrene, such as phenanthro[9,10-d]oxazole and phenanthro[9,10-d]imidazole, have been investigated as emitters in OLEDs.

Quantitative Data: Performance of Phenanthrene-based Derivatives in OLEDs

| Derivative Class | Max. EQE (%) | CIE Coordinates (x, y) | Reference |

| Phenanthro[9,10-d]oxazole-Anthracene | 5.9 | (0.148, 0.099) | [7] |

| Phenanthro[9,10-d]imidazole-Diphenylamine | 8.47 | (0.152, 0.083) | [8] |

| 1,10-Phenanthroline | 0.99 | (0.16, 0.14) | [9] |

Experimental Workflow: Fabrication and Characterization of an OLED Device

Photocatalysis

Phenanthrene-9,10-dione can act as an efficient and inexpensive organophotoredox catalyst.[10][11] Upon excitation with visible light, it can initiate various organic transformations. One notable application is in the synthesis of polysubstituted quinolines.[11]

Logical Relationship: Photocatalytic Cycle of Phenanthrene-9,10-dione

Experimental Protocol: General Procedure for Photocatalytic Reaction

-

Reaction Setup: In a reaction vessel, combine the substrate, phenanthrene-9,10-dione (as the photocatalyst), and a suitable solvent.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) if an oxygen-free environment is required. For some reactions, air is used as the oxidant.[10]

-

Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the product using column chromatography.

Conclusion

Phenanthrene-9,10-dione and its derivatives are a class of compounds with significant and diverse potential applications. In medicinal chemistry, they offer promising scaffolds for the development of new anticancer and antimicrobial agents. In materials science, their unique photophysical properties are being harnessed for the creation of high-performance OLEDs. Furthermore, their role as efficient and sustainable photocatalysts in organic synthesis is an expanding area of research. The continued exploration and functionalization of the phenanthrene-9,10-dione core are expected to lead to further advancements and innovations in these and other scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthracene-9, 10-dione derivatives induced apoptosis in human cervical cancer cell line (CaSki) by interfering with HPV E6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2,7-Disubstituted Phenanthrenequinones: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2,7-disubstituted phenanthrenequinones, a class of compounds with burgeoning interest in medicinal chemistry. This document summarizes the known synthetic methodologies, presents available quantitative biological data, and details key experimental protocols. Visualizations of synthetic pathways are provided to facilitate understanding of the chemical transformations.

Synthesis of 2,7-Disubstituted Phenanthrenequinones

The synthesis of 2,7-disubstituted phenanthrenequinones can be broadly approached through two main strategies: direct substitution on the pre-formed phenanthrenequinone core or construction of the phenanthrenequinone ring from appropriately substituted precursors.

Direct Substitution of Phenanthrenequinone

Direct electrophilic substitution on the phenanthrenequinone skeleton is a common method for introducing substituents at the 2 and 7 positions.

Direct bromination of 9,10-phenanthrenequinone is a key step to introduce functional handles at the 2 and 7 positions.

Experimental Protocol: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone [1]

To a solution of 9,10-phenanthrenequinone (10 g) in concentrated sulfuric acid (100 mL) under a nitrogen atmosphere, N-bromosuccinimide (18 g) is added. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of water (50 mL) and poured into ice water (600 mL). The resulting precipitate is collected by filtration, washed with hot water, and then extracted with refluxing ethyl acetate (100 mL). After vacuum drying, 2,7-dibromo-9,10-phenanthrenequinone is obtained as a yellow solid.

Nitration of phenanthrenequinone introduces nitro groups, which can be further transformed into other functional groups like amines.

Experimental Protocol: Synthesis of 2,7-Dinitro-9,10-phenanthrenequinone [2]

9,10-Phenanthrenequinone is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2,7-dinitro-9,10-phenanthrenequinone.[2]

Ring Construction and Subsequent Oxidation

An alternative strategy involves the synthesis of a 2,7-disubstituted 9,10-dihydrophenanthrene intermediate, followed by oxidation to the corresponding phenanthrenequinone.

Experimental Protocol: General Synthesis via Dihydrophenanthrene Intermediate

A common route involves the oxidative coupling of stilbene precursors. For instance, the oxidative coupling of 2,2′,4,4′-tetramethoxystilbene-3,3′-diol has been reported to yield 1,3,6,8-tetramethoxyphenanthrene-2,7-quinone.[3] A similar oxidation of the corresponding diphenylethane can lead to the 9,10-dihydrophenanthrene-2,7-quinone.[3]

Derivatization of 2,7-Disubstituted Phenanthrenequinones

The functional groups introduced at the 2 and 7 positions can be further modified to generate a library of derivatives.

Reduction of Nitro Groups

The nitro groups of 2,7-dinitrophenanthrenequinone can be reduced to amino groups, providing a versatile intermediate for further derivatization.

Experimental Protocol: Synthesis of 2,7-Diamino-9,10-phenanthrenequinone [2]

2,7-Dinitrophenanthrene-9,10-phenanthrenequinone is reduced using a suitable reducing agent, such as sodium dithionite in an aqueous solution of sodium hydroxide at 50°C for 2 hours, to yield 2,7-diamino-9,10-phenanthrenequinone.[2]

Biological Activity of 2,7-Disubstituted Phenanthrenequinones

Several studies have highlighted the potential of substituted phenanthrenequinones as cytotoxic agents against various cancer cell lines.

Cytotoxicity Data

The following table summarizes the available cytotoxicity data for some naturally occurring and synthetic 2,7-disubstituted phenanthrenes and their corresponding quinones.

| Compound | Substituents | Cell Line | EC₅₀ (µg/mL) | Reference |

| Calanquone B | 2-OH, 5,7-(OCH₃)₂ | A549 (Lung) | > 4 | [4] |

| PC-3 (Prostate) | 2.8 | [4] | ||

| DU145 (Prostate) | 3.5 | [4] | ||

| HCT-8 (Colon) | > 4 | [4] | ||

| MCF-7 (Breast) | 3.1 | [4] | ||

| KB (Nasopharyngeal) | > 4 | [4] | ||

| KBVIN (Vincristine-resistant Nasopharyngeal) | > 4 | [4] | ||

| Calanquone C | 2-OH, 3,5,7-(OCH₃)₃ | A549 (Lung) | 3.2 | [4] |

| PC-3 (Prostate) | 2.1 | [4] | ||

| DU145 (Prostate) | 3.1 | [4] | ||

| HCT-8 (Colon) | > 4 | [4] | ||

| MCF-7 (Breast) | 2.5 | [4] | ||

| KB (Nasopharyngeal) | 3.8 | [4] | ||

| KBVIN (Vincristine-resistant Nasopharyngeal) | > 4 | [4] | ||

| Calanhydroquinone A | 2-OH, 5,7-(OCH₃)₂ (9,10-dihydro) | A549 (Lung) | > 4 | [4] |

| PC-3 (Prostate) | 2.5 | [4] | ||

| DU145 (Prostate) | 3.8 | [4] | ||

| HCT-8 (Colon) | > 4 | [4] | ||

| MCF-7 (Breast) | 3.2 | [4] | ||

| KB (Nasopharyngeal) | > 4 | [4] | ||

| KBVIN (Vincristine-resistant Nasopharyngeal) | > 4 | [4] |

Structure-Activity Relationships (SAR)

Preliminary SAR studies from the available data suggest that the substitution pattern on the phenanthrenequinone core significantly influences the cytotoxic activity. For instance, the presence and position of methoxy and hydroxy groups play a crucial role in the potency against different cancer cell lines.[4] The conversion of the 9,10-dihydrophenanthrene to the phenanthrenequinone does not consistently lead to an increase in activity, indicating that the planarity and electronic properties of the core are important factors.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay

The cytotoxic activity of the compounds is typically evaluated using a sulforhodamine B (SRB) or MTT assay against a panel of human cancer cell lines.

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the cells are fixed (e.g., with trichloroacetic acid for SRB assay) and stained.

-

The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (EC₅₀) is calculated from the dose-response curves.

Conclusion and Future Directions

2,7-Disubstituted phenanthrenequinones represent a promising scaffold for the development of novel anticancer agents. The synthetic routes, although not extensively explored for a wide variety of substituents, provide a foundation for generating diverse chemical libraries. The available biological data indicates that subtle changes in the substitution pattern can significantly impact cytotoxicity and selectivity.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of 2,7-disubstituted phenanthrenequinones with diverse functional groups to establish more comprehensive structure-activity relationships.

-

Mechanism of action studies: Investigating the underlying molecular mechanisms by which these compounds exert their cytotoxic effects.

-

In vivo evaluation: Testing the most promising candidates in animal models to assess their efficacy and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers embarking on the exploration of 2,7-disubstituted phenanthrenequinones as a potential source of new therapeutic agents.

References

- 1. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]

- 2. 2,7-Dinitro-9,10-phenanthrenedione | 604-94-4 | Benchchem [benchchem.com]

- 3. On the synthesis of a phenanthrene-2,7-quinone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,7-Diiodophenanthrene-9,10-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,7-diiodophenanthrene-9,10-dione as a versatile building block in organic synthesis. The focus is on its application in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, for the synthesis of functionalized phenanthrene derivatives and nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs).

Introduction

This compound is a halogenated derivative of phenanthrene-9,10-dione, a core structure found in various natural products and functional materials. The presence of two iodine atoms at the 2 and 7 positions makes this molecule an excellent substrate for a range of cross-coupling reactions. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows for milder reaction conditions and broader substrate scope. This reagent is particularly valuable for the synthesis of symmetrically and asymmetrically substituted phenanthrene-9,10-diones, which are precursors to novel N-PAHs and other complex organic molecules with potential applications in materials science and medicinal chemistry.

Key Applications

The primary application of this compound in organic synthesis is as a scaffold for the introduction of various functional groups via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the phenanthrenequinone core and a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is instrumental in the synthesis of 2,7-disubstituted phenanthrene-9,10-diones.

Reaction Scheme:

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between the phenanthrenequinone scaffold and terminal alkynes. This reaction is a powerful tool for introducing alkynyl moieties, which can be further functionalized or used to construct larger conjugated systems.

Reaction Scheme:

Application Notes and Protocols for Suzuki Coupling of 2,7-Diiodophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4] These application notes provide a detailed, generalized experimental procedure for the double Suzuki coupling of 2,7-diiodophenanthrene-9,10-dione with various boronic acids or their derivatives. Phenanthrene-9,10-dione and its derivatives are important structural motifs in medicinal chemistry and materials science. The functionalization at the 2 and 7 positions via Suzuki coupling allows for the synthesis of novel compounds with potentially unique photophysical, electronic, or biological properties.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate.[1][7] The catalytic cycle consists of three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[8] A base is required to facilitate the transmetalation step.[7]

Experimental Protocols

This section outlines a general procedure for the double Suzuki coupling of this compound.

Materials and Reagents:

-

This compound

-

Aryl or heteroaryl boronic acid or boronate ester (2.2 - 3.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 4.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Reaction Setup:

-

To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the boronic acid or ester (2.2-3.0 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-4.0 eq.).

-

The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

-

Add the anhydrous solvent via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours).

Reaction Monitoring and Work-up:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification:

The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,7-diarylphenanthrene-9,10-dione.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of dihaloaromatic compounds, which can be used as a starting point for the optimization of the reaction with this compound.

| Parameter | Typical Conditions | Notes |

| Substrate | Dihaloaromatic Compound (e.g., Diiodo-, Dibromo-) | Iodides are generally more reactive than bromides. |

| Boronic Acid/Ester | 1.1 - 1.5 equivalents per halide | An excess is used to drive the reaction to completion. |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand | Catalyst choice can significantly impact yield and reaction time. |

| Catalyst Loading | 1 - 5 mol% | Lower catalyst loading is desirable for greener synthesis.[9] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base can be critical, especially for sensitive substrates.[10] |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | A mixture of an organic solvent and an aqueous base solution is common. |

| Temperature | 80 - 110 °C | The reaction is typically heated to reflux. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A generalized workflow for the Suzuki coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,7-Diiodophenanthrene-9,10-dione as a Precursor for Semiconducting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diiodophenanthrene-9,10-dione is a halogenated aromatic dione that serves as a versatile building block for the synthesis of advanced semiconducting materials. Its rigid phenanthrene core provides a robust and planar structure, which is advantageous for charge transport, while the ortho-dione functionality offers a site for further chemical modification, allowing for the fine-tuning of electronic properties. The presence of two iodine atoms at the 2 and 7 positions makes this molecule an excellent precursor for cross-coupling reactions, enabling the construction of extended π-conjugated systems. These resulting polymers and small molecules have potential applications in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

The reactivity of the carbon-iodine bond is generally higher than that of the carbon-bromine bond, which can lead to milder reaction conditions and higher yields in polymerization reactions. This makes this compound a potentially superior alternative to its bromo-analogue for the synthesis of high-performance semiconducting polymers.

Data Presentation

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₆I₂O₂ | PubChem[1] |

| Molecular Weight | 459.99 g/mol | PubChem[1] |

| CAS Number | 16218-32-9 | PubChem[1] |

| Appearance | Not specified (likely a crystalline solid) | - |

| Solubility | Expected to be soluble in common organic solvents like THF, Chloroform, and Dichloromethane | General chemical knowledge |

| Computed Properties | ||

| XLogP3 | 3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 459.84572 g/mol | PubChem[1] |

| Monoisotopic Mass | 459.84572 g/mol | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

Comparison with 2,7-Dibromophenanthrene-9,10-dione

| Property | This compound | 2,7-Dibromophenanthrene-9,10-dione | Source |

| Molecular Weight | 459.99 g/mol | 366.01 g/mol | PubChem |

| Reactivity in Cross-Coupling | Higher | Lower | General chemical principles |

| HOMO/LUMO (calculated) | Not available | HOMO = -6.99 eV, LUMO = -4.44 eV | Ossila[2] |

| Purity (commercial) | >97% (typical) | >97% | Ossila[2] |

| Melting Point | Not available | 274.3 °C | Ossila[2] |

Experimental Protocols

The following protocols are based on established procedures for the bromo-analogue and are adapted for this compound, taking into account the higher reactivity of the C-I bond.

Protocol 1: Synthesis of a Poly(phenylene-ethynylene) Derivative via Sonogashira Coupling

This protocol describes the synthesis of a conjugated polymer using a palladium-catalyzed Sonogashira coupling reaction between this compound and a diethynyl comonomer.

Materials:

-

This compound

-

1,4-Diethynylbenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene (anhydrous)

-

Methanol

-

Deionized water

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol) and 1,4-diethynylbenzene (1.0 mmol) in a mixture of anhydrous toluene (20 mL) and triethylamine (10 mL).

-

To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

-

The reaction mixture is heated to 80°C and stirred for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).

-

After cooling to room temperature, the reaction mixture is poured into a large volume of methanol (200 mL) to precipitate the polymer.

-

The precipitate is collected by filtration, washed successively with methanol and deionized water, and then dried under vacuum.

-

The crude polymer is further purified by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane) to remove oligomers and catalyst residues. The purified polymer is then dried under vacuum at 60°C.

Protocol 2: Synthesis of a Poly(phenylene) Derivative via Suzuki Coupling

This protocol outlines the synthesis of a conjugated polymer through a palladium-catalyzed Suzuki coupling reaction of this compound with a diboronic acid ester comonomer.

Materials:

-

This compound

-

1,4-Benzenediboronic acid bis(pinacol) ester

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

-

Deionized water

-

Methanol

Procedure:

-